Fagaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fagaridine is a benzophenanthridine alkaloid, originally isolated from the plant Fagara xanthoxyloides. It is known for its complex structure and potential medicinal properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities .
Preparation Methods
The synthesis of Fagaridine involves several steps, primarily focusing on the aryl-aryl coupling reaction. One of the common synthetic routes includes the palladium-assisted biaryl coupling reaction of bromo amides protected by an isopropyl group . This method has been refined over the years to improve yield and purity.
Chemical Reactions Analysis
Fagaridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions . The major products formed from these reactions are typically derivatives of the original compound, which can be further studied for their biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Fagaridine involves its interaction with various molecular targets and pathways. It exerts its effects by interfering with cellular processes, leading to the inhibition of cancer cell growth and reduction of inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Fagaridine is unique among benzophenanthridine alkaloids due to its specific structure and biological activities. Similar compounds include:
Sanguinarine: Another benzophenanthridine alkaloid with similar anti-cancer properties.
Chelerythrine: Known for its anti-inflammatory and anti-cancer activities.
Decarine: Structurally similar and synthesized using similar methods
Properties
IUPAC Name |
2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIYYHIBVZXDI-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NO4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66804-20-4, 149998-48-1 |
Source
|
Record name | O-Demethylchelerythrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofagaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.